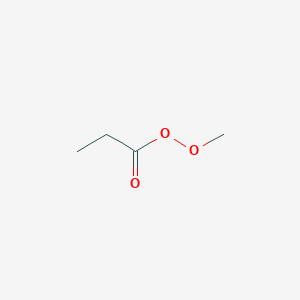
Methyl propaneperoxoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl propaneperoxoate is a chemical compound that is widely used in scientific research for its unique properties and applications. It is a peroxide compound that is commonly used as a radical initiator in various chemical reactions. Its chemical formula is C4H8O3, and it is also known as MPPE or MPP.
Mécanisme D'action
Methyl propaneperoxoate acts as a radical initiator by undergoing homolytic cleavage to produce two methyl radicals. These radicals are highly reactive and can initiate various chemical reactions, such as polymerization and oxidation reactions. The mechanism of action of methyl propaneperoxoate is highly dependent on the reaction conditions and the nature of the reactants.
Effets Biochimiques Et Physiologiques
Methyl propaneperoxoate is not typically used in biochemical or physiological studies due to its highly reactive and unstable nature. It can cause severe skin and eye irritation and may be harmful if ingested or inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl propaneperoxoate is a highly reactive and efficient radical initiator that is commonly used in laboratory experiments. It is easy to handle and has a relatively low cost. However, its unstable nature and potential for explosive decomposition limit its use in certain applications. Additionally, it can be difficult to control the reaction conditions and the nature of the resulting products.
Orientations Futures
There are several potential future directions for the use of methyl propaneperoxoate in scientific research. One area of interest is the development of new polymerization reactions using methyl propaneperoxoate as a radical initiator. Additionally, there is growing interest in the use of methyl propaneperoxoate in the synthesis of novel organic compounds and pharmaceuticals. Finally, there is potential for the use of methyl propaneperoxoate in the development of new materials and technologies, such as nanomaterials and electronic devices.
Méthodes De Synthèse
Methyl propaneperoxoate can be synthesized through the reaction of tert-butyl hydroperoxide with methyl propionate. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is a clear, colorless liquid that is highly reactive and unstable.
Applications De Recherche Scientifique
Methyl propaneperoxoate has a wide range of applications in scientific research. It is commonly used as a radical initiator in polymerization reactions, such as the synthesis of polyethylene and polypropylene. It is also used in the production of various organic compounds, such as esters and ethers. Additionally, it is used in the synthesis of pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
155249-05-1 |
|---|---|
Nom du produit |
Methyl propaneperoxoate |
Formule moléculaire |
C4H8O3 |
Poids moléculaire |
104.1 g/mol |
Nom IUPAC |
methyl propaneperoxoate |
InChI |
InChI=1S/C4H8O3/c1-3-4(5)7-6-2/h3H2,1-2H3 |
Clé InChI |
YWTJTYXQYJSKNB-UHFFFAOYSA-N |
SMILES |
CCC(=O)OOC |
SMILES canonique |
CCC(=O)OOC |
Synonymes |
Propaneperoxoic acid, methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



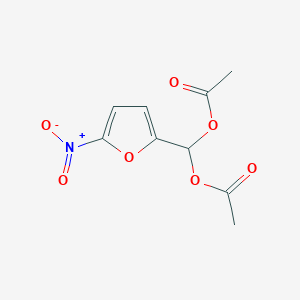
![5-Ethynyl-1-azabicyclo[3.2.1]octane](/img/structure/B119579.png)
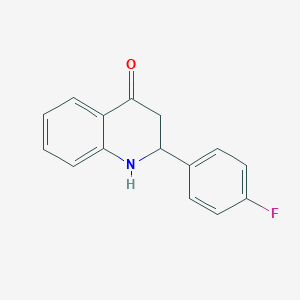
![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4S,5R)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B119584.png)
![pyridin-2-ylmethyl N-[(2S)-1-[[(2S,5S)-3,3-difluoro-5-[[(2S)-3-methyl-2-(pyridin-2-ylmethoxycarbonylamino)butanoyl]amino]-4-oxo-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B119586.png)
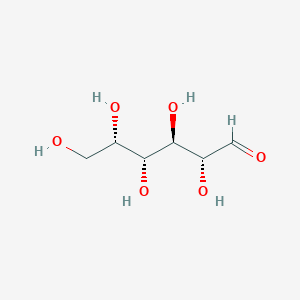
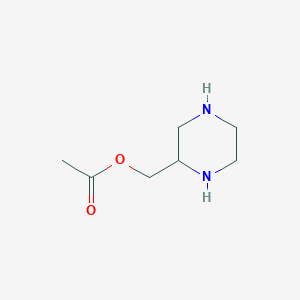
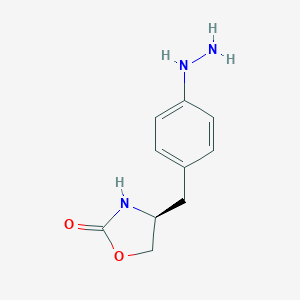
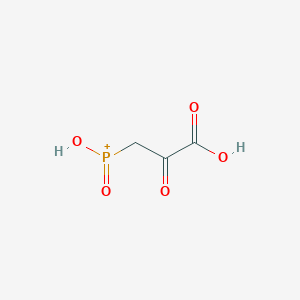
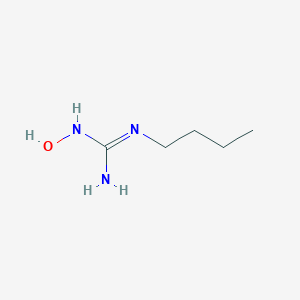
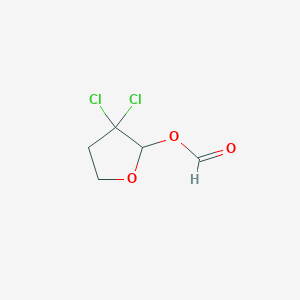
![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B119599.png)
![(3aR,4R,7aR)-4-[tri(propan-2-yl)silyloxymethyl]-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B119604.png)
![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl-](/img/structure/B119607.png)